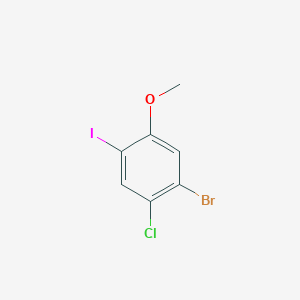
1-Bromo-2-chloro-4-iodo-5-methoxybenzene
Descripción general
Descripción
“1-Bromo-2-chloro-4-iodo-5-methoxybenzene” is a chemical compound with the molecular formula C7H5BrClIO . It is a halogenated aromatic compound where bromine, chlorine, and iodine are attached to a benzene ring, which also has a methoxy group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with bromine, chlorine, iodine, and a methoxy group (-OCH3) attached to it . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.Aplicaciones Científicas De Investigación
Halogenation in Organic Synthesis
1-Bromo-2-chloro-4-iodo-5-methoxybenzene is involved in ring halogenations of polyalkylbenzenes, which is significant in organic synthesis. Bovonsombat and Mcnelis (1993) utilized N-Halosuccinimide and acidic catalysts for this process, leading to the formation of various halogenated compounds including mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).
Catalyst in Ring Opening of Epoxides
The compound also finds application as a catalyst in the ring opening of epoxides. Niknam and Nasehi (2002) demonstrated that using elemental iodine and bromine in the presence of similar compounds leads to the formation of vicinal iodo alcohols and bromo alcohols, showcasing its utility in organic synthesis (Niknam & Nasehi, 2002).
Environmental Presence and Origins
Research by Führer and Ballschmiter (1998) on the marine troposphere of the Atlantic Ocean found bromochloromethoxybenzenes, indicating the presence and potential environmental impact of such compounds. Their study suggests both anthropogenic and biogenic origins for different halogenated anisoles (Führer & Ballschmiter, 1998).
Structural Studies in Chemistry
The study of halogen bonding in compounds like 4-halotriaroylbenzenes, which shares similarities with this compound, provides insights into structural determinants in chemistry. Pigge, Vangala, and Swenson (2006) explored these interactions, highlighting the relevance of such compounds in understanding molecular structures (Pigge, Vangala, & Swenson, 2006).
Role in Steric Protection
Yoshifuji, Kamijo, and Toyota (1993) utilized a sterically hindered bromobenzene, similar in structure to this compound, for stabilizing low-coordinate phosphorus compounds. This application underlines its significance in steric protection in chemical synthesis (Yoshifuji, Kamijo, & Toyota, 1993).
Propiedades
IUPAC Name |
1-bromo-2-chloro-4-iodo-5-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClIO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRTUQVOZQYNPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1I)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



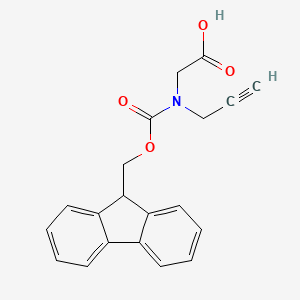
![example 7 [US8664233]](/img/structure/B3179908.png)
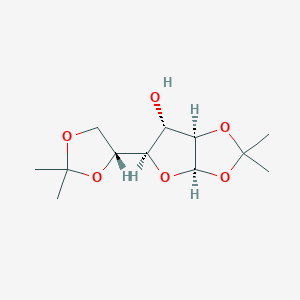
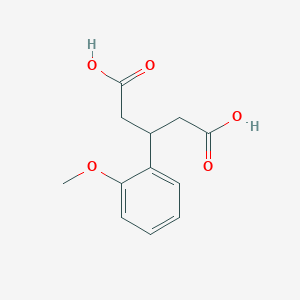
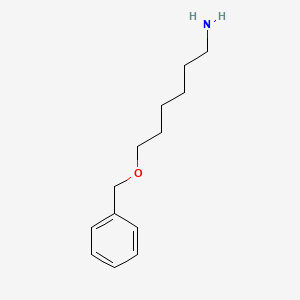
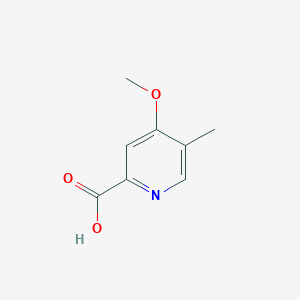

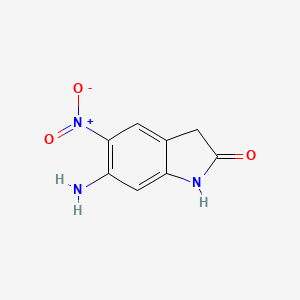
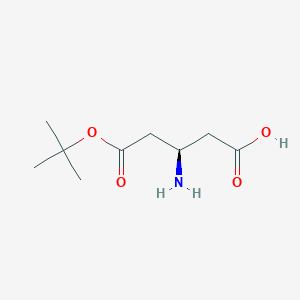
![2-(Bromomethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B3179973.png)
![6,8-Dibromo-2-phenylimidazo[1,2-a]pyrazine](/img/structure/B3179978.png)
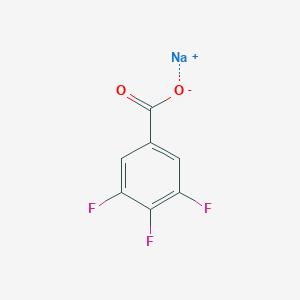
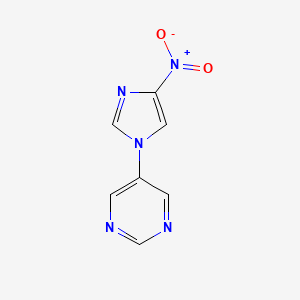
![Octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B3179986.png)